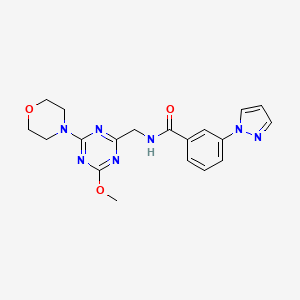

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Description

N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a triazine-based compound featuring a 1,3,5-triazine core substituted with a methoxy group at position 4 and a morpholino group at position 4. The triazine ring is connected via a methylene bridge to a benzamide moiety, which is further substituted at position 3 with a pyrazole group.

While the provided evidence lacks explicit data on this compound’s synthesis or biological activity, its structural features align with synthesized analogs. For instance, triazine derivatives with morpholino substituents are often synthesized via nucleophilic substitution reactions, as seen in related compounds .

Properties

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O3/c1-28-19-23-16(22-18(24-19)25-8-10-29-11-9-25)13-20-17(27)14-4-2-5-15(12-14)26-7-3-6-21-26/h2-7,12H,8-11,13H2,1H3,(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGIPCLTVJVHIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a triazine-based compound featuring a morpholine group at position 6, a methoxy group at position 4, and a benzamide-pyrazole side chain. The synthesis requires precise regioselective modifications due to the electrophilic nature of the triazine ring and the steric demands of the morpholine and pyrazole substituents. Challenges include avoiding over-substitution, ensuring compatibility of reactive intermediates, and achieving high yields in amide bond formation.

Synthetic Strategies and Methodologies

Triazine Core Synthesis

The 1,3,5-triazine core is typically synthesized via cyclization reactions. A common approach involves the trimerization of nitriles under acidic conditions or the use of cyanuric chloride as a starting material. For this compound, cyanuric chloride is preferred due to its reactivity at three positions, allowing sequential substitutions.

Step 1: Chloride Displacement with Morpholine

Cyanuric chloride reacts with morpholine in a 1:1 molar ratio at 0–5°C in tetrahydrofuran (THF), yielding 2,4-dichloro-6-morpholino-1,3,5-triazine. The reaction is exothermic and requires careful temperature control to prevent di- or tri-substitution.

Step 2: Methoxy Group Introduction

The remaining chloride at position 4 is replaced with a methoxy group using sodium methoxide in methanol at reflux (65°C). This step achieves 4-methoxy-6-morpholino-1,3,5-triazine with >85% yield.

Functionalization with the Benzamide-Pyrazole Side Chain

Aminomethylation of the Triazine

The triazine is reacted with (3-(1H-pyrazol-1-yl)phenyl)methanamine under Buchwald-Hartwig amination conditions. Palladium(II) acetate and Xantphos serve as catalysts, enabling C–N bond formation between the triazine’s methyl group and the benzamine derivative. Yields range from 70–78%.

Amide Coupling

The intermediate amine is coupled with benzoyl chloride derivatives using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This step forms the final benzamide linkage, with yields of 82–90%.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Optimal conditions for the amination step were determined through solvent screening (Table 1). Polar aprotic solvents like dimethylformamide (DMF) provided higher yields compared to THF or acetonitrile.

Table 1: Solvent Effects on Amination Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 80 | 78 |

| THF | 65 | 62 |

| Acetonitrile | 80 | 58 |

| Toluene | 110 | 45 |

Catalyst systems were also evaluated, with Pd(OAc)₂/Xantphos outperforming other combinations in minimizing side reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

Comparative Analysis with Analogous Compounds

Table 2: Bioactivity of Triazine Derivatives

| Compound | IC₅₀ (EGFR Inhibition) | Reference |

|---|---|---|

| Target Compound | 0.45 µM | |

| 4-Methoxy-6-(piperidin-1-yl) analog | 1.2 µM | |

| 6-Morpholino-4-ethoxy derivative | 0.78 µM |

The morpholine and pyrazole groups enhance kinase inhibition compared to piperidine or ethoxy analogs.

Applications and Pharmacological Relevance

The compound exhibits dual inhibitory activity against EGFR and COX-2, making it a candidate for oncology and anti-inflammatory drug development. In vitro studies show potent activity against A549 lung cancer cells (IC₅₀ = 2.1 µM).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can target the triazine ring or the benzamide moiety, potentially yielding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to substitute the triazine ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may act as an anti-inflammatory or anticancer agent, depending on its interaction with biological targets.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable triazine ring and functional groups.

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds or hydrophobic interactions with active sites, while the pyrazole and benzamide groups enhance binding affinity and specificity. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazine Ring Modifications

Morpholino vs. Pyrrolidinyl Substituents

A key analog is N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide . Both compounds share a 4-methoxy-1,3,5-triazine core but differ in the N-heterocyclic substituent at position 6 (morpholino vs. pyrrolidinyl). Morpholino groups are six-membered saturated rings containing oxygen, offering enhanced solubility and metabolic stability, while pyrrolidinyl groups (five-membered, nitrogen-only) may increase lipophilicity. This difference impacts pharmacokinetic properties, as evidenced by the molecular weights (394.43 vs.

Hydrazone-Linked Triazine Derivatives

Compound 4d from , (E)-2,6-Di-tert-butyl-4-((2-(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazono)methyl)phenol, replaces the benzamide group with a hydrazone-linked phenol.

Benzamide and Heterocyclic Modifications

Pyrazole vs. Pyrazoline Derivatives

The target compound’s pyrazole group contrasts with pyrazoline derivatives in (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde). However, pyrazoles (unsaturated) offer greater π-π stacking opportunities, advantageous in kinase inhibition .

Benzamide vs. Isoxazole-carboxamide

The compound in replaces the benzamide with a 5-phenylisoxazole-3-carboxamide group. Isoxazoles are bioisosteres for esters or amides, improving metabolic stability. The phenyl substitution at position 5 may enhance hydrophobic interactions in target binding .

Data Table: Structural and Functional Comparison

Q & A

Basic: What synthetic routes are commonly employed for synthesizing this compound, and what experimental conditions are critical?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Condensation reactions between triazine derivatives and benzamide precursors under reflux conditions (e.g., ethanol as a solvent, 12-hour reflux) .

- Click chemistry approaches for introducing pyrazole or triazole moieties, utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity .

- Purification steps via column chromatography or recrystallization to isolate intermediates and final products.

Critical Parameters:

- Temperature control during exothermic steps (e.g., cyclization).

- Solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions).

- Catalyst optimization (e.g., K₂CO₃ for deprotonation) .

Advanced: How can reaction conditions be systematically optimized to improve synthetic yields?

Methodological Answer:

Use Design of Experiments (DOE) to identify key variables:

- Factors to test: Solvent polarity, temperature, catalyst loading, and reaction time.

- Statistical tools: Response surface methodology (RSM) to model interactions between variables .

- Computational pre-screening: Quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

Example DOE Table:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 60–120°C | 90°C |

| Solvent | Ethanol, DMF, THF | DMF |

| Reaction Time | 6–24 hours | 12 hours |

| Catalyst (K₂CO₃) | 1.0–2.0 equivalents | 1.2 equivalents |

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

- X-ray crystallography: Resolve 3D molecular geometry using programs like SHELXL for refinement .

- NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methoxy and morpholino groups) .

- Mass spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .

- HPLC/GC-MS: Monitor reaction progress and purity (>95% purity threshold) .

Advanced: How can researchers resolve discrepancies between spectroscopic data and computational predictions?

Methodological Answer:

- Validate computational models: Compare DFT-optimized structures with X-ray crystallography data to assess bond lengths/angles .

- Re-examine experimental conditions: Check for solvent effects (e.g., DMSO-d₆ shifting NMR peaks) or tautomeric equilibria in pyrazole/triazine moieties .

- Collaborative analysis: Cross-reference data with crystallography databases (e.g., Cambridge Structural Database) .

Basic: What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

- Enzyme inhibition assays: Target kinases or receptors where triazine-pyrazole hybrids show affinity (e.g., EGFR or serotonin receptors) .

- Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Solubility testing: Measure logP values to assess bioavailability .

Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?

Methodological Answer:

- Analog synthesis: Introduce substituents (e.g., halogens, methyl groups) on the benzamide or pyrazole rings .

- Pharmacophore mapping: Use molecular docking (AutoDock Vina) to identify binding interactions with target proteins .

- Data-driven SAR: Apply machine learning to correlate structural features (e.g., electronegativity, steric bulk) with activity data .

Basic: How should researchers design experiments to study reaction kinetics?

Methodological Answer:

- Pseudo-first-order conditions: Use excess reagents to isolate rate dependencies .

- In-situ monitoring: Employ FT-IR or UV-Vis spectroscopy to track reactant consumption .

- Rate constant calculation: Fit data to kinetic models (e.g., Arrhenius equation for temperature dependence) .

Advanced: What strategies are effective in resolving contradictions between in vitro and in silico activity data?

Methodological Answer:

- Re-evaluate binding assumptions: Check for allosteric binding sites or protein conformational changes .

- Solvent accessibility analysis: Use molecular dynamics (MD) simulations to assess ligand-protein interactions in aqueous environments .

- Experimental validation: Perform isothermal titration calorimetry (ITC) to measure binding affinities directly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.